N-docosanoylglycine

Übersicht

Beschreibung

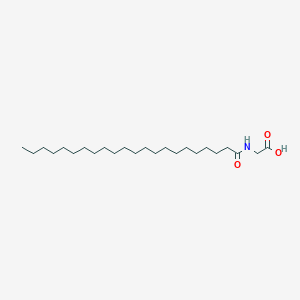

N-docosanoylglycine is an N-acylglycine in which the acyl group is specified as docosanoyl. It is a fatty amide and a metabolite found in human blood serum and urine . The compound has the molecular formula C24H47NO3 and a molecular weight of 397.64 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-docosanoylglycine can be synthesized through the reaction of docosanoic acid with glycine. The reaction typically involves the activation of docosanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the same principles as the laboratory methods, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-docosanoylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Docosanoic acid.

Reduction: Docosanoylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-docosanoylglycine can be synthesized through the reaction of glycine with long-chain fatty acids, particularly docosanoic acid. The synthesis typically involves the formation of an amide bond between the amino acid and the fatty acid, which can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods confirm the successful formation of the compound and provide insights into its structural properties .

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its applications:

- Surface Activity : this compound exhibits significant surface-active properties, making it a candidate for use in surfactants. Its hydrophilic-lipophilic balance (HLB) values suggest potential applications in formulations requiring emulsification and stabilization .

- Antimicrobial Properties : Studies have shown that this compound has antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This property is attributed to its ability to disrupt microbial membranes .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects on certain cancer cell lines. In vitro studies have demonstrated its efficacy against liver tumor cells, suggesting a potential role in cancer therapeutics . The mechanism may involve apoptosis induction or cell cycle arrest, although further studies are needed to elucidate these pathways.

Neurological Implications

N-acylglycines, including this compound, are known to interact with neurotransmitter systems. They may modulate NMDA receptor activity, which is significant for conditions such as neurodegenerative diseases and pain management. Understanding these interactions could lead to novel therapeutic strategies .

Industrial Applications

The unique properties of this compound open avenues for its use in various industries:

- Cosmetics : Due to its surfactant properties, this compound can be utilized in cosmetic formulations for skin care products, enhancing texture and stability.

- Food Industry : Its emulsifying capabilities make it suitable for food products where stable emulsions are required.

- Pharmaceuticals : The compound's antimicrobial and anticancer activities position it as a potential candidate for drug development, particularly in formulations targeting infections or tumors .

Case Studies and Research Findings

A comprehensive analysis of research findings highlights several key studies focused on this compound:

These studies emphasize the versatility of this compound across different applications.

Wirkmechanismus

The mechanism of action of N-docosanoylglycine involves its role as a metabolite in human biological systems. It is believed to interact with various enzymes and receptors, influencing metabolic pathways. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-behenoylglycine

- N-docosanoylglycinate

Uniqueness

N-docosanoylglycine is unique due to its specific acyl group (docosanoyl) and its role as a human metabolite. Compared to similar compounds like N-behenoylglycine, it has distinct biological roles and chemical properties .

Biologische Aktivität

N-docosanoylglycine, a member of the N-acyl amino acid family, has garnered attention for its diverse biological activities. This compound is characterized by a long-chain fatty acid moiety, specifically docosanoic acid (also known as behenic acid), linked to glycine. The biological implications of this compound span various physiological processes, including neuroprotection, anti-inflammatory effects, and potential roles in cancer biology.

Chemical Structure and Properties

This compound is synthesized through the acylation of glycine with docosanoic acid. Its chemical structure can be represented as follows:

This structure contributes to its hydrophobic properties, influencing its interaction with biological membranes and receptors.

1. Interaction with Receptors

This compound exhibits significant interaction with various receptors, notably:

- GABA_A Receptors : It acts as a positive allosteric modulator, enhancing GABAergic neurotransmission, which is crucial for maintaining neuronal excitability and preventing excitotoxicity .

- GPR92 : This receptor is involved in calcium mobilization and inositol phosphate production in neurons. Activation of GPR92 by this compound has been linked to analgesic effects in neuropathic pain models .

2. Neuroprotective Effects

Research indicates that this compound may protect against neurodegeneration by modulating oxidative stress and inflammation. Its ability to inhibit high-voltage activated calcium currents suggests a mechanism for reducing excitotoxic damage in neuronal tissues .

3. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Analgesic Effects in Neuropathic Pain Models

A study investigated the effects of this compound in a neuropathic pain model induced by nerve injury. The results showed significant reductions in pain behaviors, attributed to its action on GPR92 and subsequent modulation of neuronal excitability. This highlights its potential as a therapeutic agent for chronic pain management .

Eigenschaften

IUPAC Name |

2-(docosanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHTLSGFSVOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613991 | |

| Record name | N-Docosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Behenoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14246-59-4 | |

| Record name | N-Docosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.